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Compound of Interest

Compound Name: (S)-Azelastine Hydrochloride

Cat. No.: B610701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of

(S)-Azelastine, the pharmacologically active enantiomer of Azelastine. The following sections

detail experimental protocols and performance data for various chromatographic techniques,

offering insights into their suitability for different research and quality control applications.

Comparative Analysis of Analytical Methods
The quantification of Azelastine and its active (S)-enantiomer is crucial for pharmacokinetic

studies, formulation development, and quality control. High-Performance Liquid

Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS),

and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed

techniques. While standard reversed-phase HPLC methods are suitable for quantifying total

Azelastine, specialized chiral chromatography is necessary for the enantioselective

quantification of (S)-Azelastine.

The selection of an appropriate analytical method depends on the specific requirements of the

analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for

enantiomeric specificity. For instance, LC-MS/MS methods offer the highest sensitivity, making

them ideal for bioanalytical applications where concentrations in plasma are low.[1] Standard

HPLC-UV methods are robust and cost-effective for routine quality control of pharmaceutical

formulations. Chiral HPLC methods are indispensable for studying the stereoselective

pharmacology and pharmacokinetics of (S)-Azelastine.
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Quantitative Performance Data
The following table summarizes the key performance parameters of various validated analytical

methods for the quantification of Azelastine. This allows for a direct comparison of their

linearity, accuracy, precision, and sensitivity.

Method
Analyte(
s)

Linearit
y Range

Accurac
y (%)

Precisio
n
(%RSD)

Limit of
Detectio
n (LOD)

Limit of
Quantifi
cation
(LOQ)

Referen
ce

RP-

HPLC-

UV

Azelastin

e HCl

5-120

µg/mL
99-102% <2%

0.81

µg/mL

2.44

µg/mL
[2][3]

RP-

HPLC-

UV

Azelastin

e HCl

8-120

µg/mL

Not

Reported

Not

Reported

Not

Reported

Not

Reported
[2]

RP-

HPLC-

UV

Azelastin

e HCl &

Fluticaso
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Propionat

e

25-75

µg/mL
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ne)
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0.3
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µg/mL
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[4]
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MS/MS
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e
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pg/mL

87.57-

109.70%

4.13-

17.91%
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10 pg/mL [1]
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HPLC-

MS/MS

Azelastin

e
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for

Azelastin

e

Not
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for

Azelastin

e

Not
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for

Azelastin

e

Not
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for

Azelastin

e

Not
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for

Azelastin

e

[5]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on published and validated methods.
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Reversed-Phase High-Performance Liquid
Chromatography with UV Detection (RP-HPLC-UV) for
Azelastine HCl
This method is suitable for the quantification of total Azelastine in pharmaceutical formulations.

Chromatographic System:

Column: Waters Spherisorb CN (250 mm × 4.6 mm, 5-µm particle size)[3]

Mobile Phase: 50:50 (v/v) mixture of potassium dihydrogen phosphate buffer and

acetonitrile[3]

Flow Rate: 1.0 mL/min[3]

Detection: UV at 290 nm[3]

Retention Time: Approximately 4.34 min[2]

Sample Preparation:

Accurately weigh and dissolve the sample containing Azelastine HCl in the mobile phase

to achieve a known concentration.

Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Azelastine in Human Plasma
This highly sensitive method is designed for the quantification of Azelastine in biological

matrices.[1]

Chromatographic System:

Column: YMC C8[1]

Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (70:30, v/v), pH 6.4[1]
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Flow Rate: 0.25 mL/min[1]

Mass Spectrometry Detection:

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]

Transitions:

Azelastine: m/z 382.2 → 112.2[1]

Internal Standard (Clomipramine): m/z 315.3 → 228.0[1]

Sample Preparation (Liquid-Liquid Extraction):

To 1 mL of plasma, add the internal standard.

Add n-hexane:2-propanol (97:3, v/v) and vortex.

Centrifuge to separate the layers.

Evaporate the organic layer to dryness under nitrogen.

Reconstitute the residue in the mobile phase for injection.[1]

Chiral High-Performance Liquid Chromatography-Mass
Spectrometry (Chiral HPLC-MS/MS) for Enantioselective
Separation of Azelastine
This method is essential for the specific quantification of (S)-Azelastine. While detailed

validation data for Azelastine using this specific method is not extensively published, the

chromatographic conditions for successful enantiomeric separation have been established.[5]

Chromatographic System:

Column: Chiralpak ID[5]
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Mobile Phase: Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v)[5]

Flow Rate: Not specified

Detection: Mass Spectrometry (details would be similar to the achiral LC-MS/MS method)

Sample Preparation:

Sample preparation would follow a similar protocol to the achiral LC-MS/MS method,

involving protein precipitation or liquid-liquid extraction from the biological matrix.

Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical

procedures described above.
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Figure 1. Experimental workflow for RP-HPLC-UV analysis of Azelastine.
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Figure 2. Workflow for LC-MS/MS quantification of Azelastine in plasma.
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Figure 3. Logical workflow for chiral HPLC analysis of (S)-Azelastine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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